molecular formula C16H17F3N2O B8527669 7H-pyrrolo[3,2-g]quinolin-7-one,  1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- CAS No. 58721-75-8

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)-

Cat. No.: B8527669
CAS No.: 58721-75-8
M. Wt: 310.31 g/mol
InChI Key: MLMXURVUXDFYOS-UHFFFAOYSA-N
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Description

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple methyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 7H-pyrrolo[3,2-g]quinolin-7-one, 1,2,3,8-tetrahydro-1,2,3,3-tetramethyl-5-(trifluoromethyl)- apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

CAS No.

58721-75-8

Molecular Formula

C16H17F3N2O

Molecular Weight

310.31 g/mol

IUPAC Name

1,2,3,3-tetramethyl-5-(trifluoromethyl)-2,8-dihydropyrrolo[3,2-g]quinolin-7-one

InChI

InChI=1S/C16H17F3N2O/c1-8-15(2,3)11-5-9-10(16(17,18)19)6-14(22)20-12(9)7-13(11)21(8)4/h5-8H,1-4H3,(H,20,22)

InChI Key

MLMXURVUXDFYOS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3)C(F)(F)F)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-1,2,3,3-tetramethylindoline (6.9 g, 0.036 mole) was treated with 6.8 g of ethyl trifluoroacetoacetate. There was an immediate reaction with heat evolution and formation of a solid. The mixture was heated in an oil bath under a reflux condenser for 16 hrs at 135°-140° C., then for 1 hr at 145°-150° C. The cooled cake was broken up, triturated with 10 ml of diethyl ether, filtered and washed twice with cold ether; 7.7 g (69%). When recrystallized from 275 ml of 95% ethanol, the compound was obtained as felted, yellow needles; m.p. 248°-249° C., shrinking at 244° C.

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